An In-depth Technical Guide to 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: A Keystone Intermediate in Medicinal Chemistry
An In-depth Technical Guide to 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: A Keystone Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one (CAS No. 4722-76-3), a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidinone scaffold is a well-established "privileged structure," known for its versatile biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This document details the physicochemical properties, a validated synthetic pathway, key reactive characteristics, and the strategic application of this compound as a pivotal intermediate in the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The content herein is structured to provide both foundational knowledge and actionable insights for professionals engaged in synthetic and medicinal chemistry.
Core Molecular Data and Physicochemical Properties
5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one is a solid, stable organic compound that serves as a versatile building block. Its structure incorporates multiple reactive centers, making it an ideal starting point for the elaboration of diverse chemical libraries.
| Property | Value | Source(s) |
| CAS Number | 4722-76-3 | [3][4][5] |
| Molecular Formula | C₅H₅BrN₂O₂ | [3][4][5] |
| Molecular Weight | 205.01 g/mol | [3][5] |
| Appearance | Solid | |
| Purity | Typically ≥95-98% | [3][5] |
| Storage Conditions | Sealed in dry, 2-8°C, under nitrogen, away from moisture | [5] |
| SMILES | CC1=NC(=C(C(=N1)O)Br)O | [5] |
| InChI Key | ZAKXWSORBVRPGY-UHFFFAOYSA-N |
The presence of a bromine atom at the C5 position, a hydroxyl group at C6, a methyl group at C2, and two tautomerizable keto-enol functionalities provides a rich landscape for synthetic transformations.
Synthesis and Mechanistic Considerations
The most logical and field-proven approach to synthesizing 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one is through the electrophilic bromination of its readily available precursor, 6-hydroxy-2-methylpyrimidin-4(1H)-one (CAS 1194-22-5).
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process: first, the formation of the pyrimidinone core, followed by regioselective bromination.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical & Self-Validating)
This protocol is based on established chemical principles for the bromination of activated heterocyclic systems.
Objective: To synthesize 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one via electrophilic bromination of 6-hydroxy-2-methylpyrimidin-4(1H)-one.
Materials:
-
6-hydroxy-2-methylpyrimidin-4(1H)-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round bottom flask, suspend 6-hydroxy-2-methylpyrimidin-4(1H)-one in glacial acetic acid. The pyrimidinone ring is electron-rich, making it susceptible to electrophilic attack. Acetic acid serves as a polar protic solvent that can facilitate the reaction without participating in unwanted side reactions.
-
Bromination: Cool the suspension in an ice bath to control the reaction's exothermicity. Slowly add N-Bromosuccinimide (NBS) portion-wise. NBS is chosen as a safer and more manageable source of electrophilic bromine (Br⁺) compared to liquid bromine. The C5 position is the most electron-rich and sterically accessible carbon on the ring, directing the bromination to this site with high regioselectivity.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This is a critical self-validating step to ensure the reaction has gone to completion, preventing unnecessary side-product formation from extended reaction times.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker of ice water. This quenches the reaction and precipitates the solid product, which is generally less soluble in water than the starting material.
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Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove residual acetic acid and succinimide byproducts. Further washing with a cold, non-polar solvent like diethyl ether can remove organic impurities.
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Drying and Characterization: Dry the purified solid under vacuum. The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Chemical Reactivity and Synthetic Utility
The strategic placement of functional groups on the 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one scaffold makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the synthesis of kinase inhibitors[6].
Key Reactive Sites:
-
C5-Bromine: This is the primary handle for synthetic elaboration. The bromine atom is well-positioned for transition metal-catalyzed cross-coupling reactions.
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C4/C6-Hydroxyls (Keto-Enol Tautomerism): These groups can be alkylated or converted to leaving groups (e.g., chlorides using POCl₃) to enable nucleophilic substitution reactions.
-
N1/N3-Hydrogens: These ring nitrogens can be alkylated or acylated to introduce additional diversity.
Application in Cross-Coupling Reactions:
The C5-bromo substituent is ideally suited for Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are cornerstone transformations in modern drug discovery. These reactions allow for the direct formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, and alkynyl groups.
Caption: Key cross-coupling reactions utilizing the title compound.
This synthetic versatility allows medicinal chemists to systematically probe the structure-activity relationship (SAR) by introducing a wide array of substituents at the C5 position, which often projects into the solvent-exposed region of a kinase active site.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrimidinone core is a frequent motif in kinase inhibitors because its nitrogen atoms can form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a primary anchoring point for many inhibitors[6]. The 5-bromo-pyrimidinone intermediate is particularly valuable for developing inhibitors targeting various kinase families, such as Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer[7].
General Mechanism of Action
Derivatives synthesized from this scaffold typically function as ATP-competitive inhibitors. By introducing appropriate functionality via cross-coupling at the C5-position, the molecule can be tailored to occupy the ATP-binding site, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that promote cell proliferation.
Caption: Generalized mechanism of action for a kinase inhibitor.
Safety and Handling
As with all laboratory chemicals, 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4].
Consult the material safety data sheet (MSDS) from the supplier for complete and detailed safety information before handling.
Conclusion
5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one is more than a mere chemical compound; it is a strategic tool for the modern medicinal chemist. Its highly functionalized and reactive nature provides a robust platform for the synthesis of diverse and complex molecules. The demonstrated utility of the pyrimidinone core in clinically relevant areas, especially as a hinge-binding motif for kinase inhibitors, underscores the importance of this intermediate. This guide has provided a detailed framework for its synthesis, reactivity, and application, offering researchers and drug development professionals the foundational knowledge required to leverage this powerful building block in their discovery programs.
References
-
Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
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Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018). Juniper Publishers. Retrieved January 12, 2026, from [Link]
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Rashad, A. E., et al. (2012). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. Chemical & Pharmaceutical Bulletin, 60(4), 521-530. Retrieved January 12, 2026, from [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Arylboronic Acids. IV. Reactions of Boronophthalide 1. (n.d.). SciTech Connect. Retrieved January 12, 2026, from [Link]
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Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Tautomer A (Dioxo)
5-Bromo-6-hydroxy-2-methyl
pyrimidin-4(1H)-one>];
T2 [label=<
Tautomer B (Enol-Oxo)
5-Bromo-4,6-dihydroxy
-2-methylpyrimidine>];
T3 [label=<
Tautomer C (Keto-Enol)
5-Bromo-6-hydroxy-2-methyl
pyrimidin-4(3H)-one>];
